molecular formula C53H44N4O4 B13658356 N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine

N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine

Cat. No.: B13658356
M. Wt: 800.9 g/mol
InChI Key: WSTYHDPZHAPRIH-UHFFFAOYSA-N
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Description

N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which is a rigid, planar structure, and the presence of four methoxyphenyl groups attached to the nitrogen atoms. The compound’s molecular formula is C59H47N3O4, and it has a molecular weight of 862.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine typically involves a multi-step process. One common method includes the reaction of 4,4’-dibromo-1,1’-biphenyl with palladium acetate (Pd(OAc)2) and tri-tert-butylphosphine (P(tBu)3) in the presence of sodium tert-butoxide (NaOtBu). This reaction yields the intermediate product, which is then further reacted to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and controlled reaction conditions is essential to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine involves its interaction with specific molecular targets and pathways. The compound’s rigid, planar structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine is unique due to its specific combination of methoxyphenyl groups and spirobi[fluorene] core, which imparts distinct electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and as a research tool in various scientific fields .

Properties

Molecular Formula

C53H44N4O4

Molecular Weight

800.9 g/mol

IUPAC Name

2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine

InChI

InChI=1S/C53H44N4O4/c1-58-41-17-5-33(6-18-41)54-37-13-25-45-46-26-14-38(55-34-7-19-42(59-2)20-8-34)30-50(46)53(49(45)29-37)51-31-39(56-35-9-21-43(60-3)22-10-35)15-27-47(51)48-28-16-40(32-52(48)53)57-36-11-23-44(61-4)24-12-36/h5-32,54-57H,1-4H3

InChI Key

WSTYHDPZHAPRIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)NC7=CC=C(C=C7)OC)C8=C5C=C(C=C8)NC9=CC=C(C=C9)OC)C=C(C=C4)NC1=CC=C(C=C1)OC

Origin of Product

United States

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